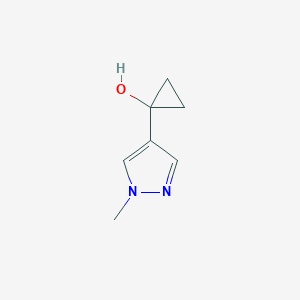
6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a derivative of quinolone . Quinolones are a type of compound that have a wide range of applications in medicinal chemistry . They are often used as the basis for creating various drugs, including antibiotics .
Synthesis Analysis
The synthesis of quinolone derivatives often involves complex chemical reactions. For example, fluoroquinolonic acid, a similar compound, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . Another method involves the conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates .Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system, which includes a benzene ring and a pyridine ring . The positions of the chlorine atoms and the carboxylic acid group can vary depending on the specific compound.Chemical Reactions Analysis
Quinolone derivatives can undergo a variety of chemical reactions. For instance, they can be converted into their corresponding carbamates . Additionally, they can be used as intermediates in the synthesis of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of quinolone derivatives can vary widely. For example, 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a similar compound, is a white to yellow solid .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the research and development of quinolone derivatives are promising. They continue to be explored for their therapeutic potential in various fields of medicine . Furthermore, new synthetic methodologies are being developed to improve the efficiency and scalability of their production .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the condensation of 2,5-dichloroaniline with ethyl acetoacetate followed by cyclization and oxidation to form the target compound.", "Starting Materials": [ "2,5-dichloroaniline", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium nitrite", "sodium hydroxide", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,5-dichloroaniline in ethanol and add sodium ethoxide. Heat the mixture to reflux and add ethyl acetoacetate dropwise. Continue refluxing for 2 hours.", "Step 2: Cool the reaction mixture and add dilute sulfuric acid to acidify. Extract the product with ethyl acetate and dry over magnesium sulfate.", "Step 3: Dissolve the product in ethanol and add sodium nitrite. Cool the mixture and add sodium hydroxide. Stir for 30 minutes.", "Step 4: Add hydrogen peroxide to the mixture and stir for an additional 30 minutes.", "Step 5: Acidify the mixture with dilute sulfuric acid and extract the product with ethyl acetate. Dry over magnesium sulfate and recrystallize from ethanol to obtain 6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." ] } | |
CAS-Nummer |
51726-82-0 |
Produktname |
6,7-dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Molekularformel |
C10H5Cl2NO3 |
Molekulargewicht |
258.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



